(2-Methylisoindolin-4-yl)methanamine
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Overview
Description
(2-Methylisoindolin-4-yl)methanamine is a chemical compound that belongs to the class of isoindoline derivatives Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylisoindolin-4-yl)methanamine typically involves the formation of the isoindoline ring followed by the introduction of the methanamine group. One common method involves the reduction of a nitro precursor to form the amine. For example, starting from 4-nitro-2-methylisoindoline, reduction can be achieved using hydrogenation over a palladium catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-Methylisoindolin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation over palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(2-Methylisoindolin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of (2-Methylisoindolin-4-yl)methanamine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
(2-Methylisoindolin-4-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(2-Methylisoindolin-4-yl)acetic acid: Contains a carboxylic acid group instead of an amine.
(2-Methylisoindolin-4-yl)amine: Lacks the methylene bridge present in (2-Methylisoindolin-4-yl)methanamine.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials with tailored properties .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(2-methyl-1,3-dihydroisoindol-4-yl)methanamine |
InChI |
InChI=1S/C10H14N2/c1-12-6-9-4-2-3-8(5-11)10(9)7-12/h2-4H,5-7,11H2,1H3 |
InChI Key |
GUZHJSXEYLBILL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1)C(=CC=C2)CN |
Origin of Product |
United States |
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